5,6-dimethoxy-4-methylquinolin-8-amine
Description
Properties
CAS No. |
64992-95-6 |
|---|---|
Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,6-dimethoxy-4-methylquinolin-8-amine |
InChI |
InChI=1S/C12H14N2O2/c1-7-4-5-14-11-8(13)6-9(15-2)12(16-3)10(7)11/h4-6H,13H2,1-3H3 |
InChI Key |
TWQJNRDMZJVLMJ-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Canonical SMILES |
CC1=C2C(=C(C=C(C2=NC=C1)N)OC)OC |
Other CAS No. |
64992-95-6 |
Origin of Product |
United States |
Preparation Methods
Catalytic Hydrogenation
Reduction of the 8-nitro intermediate to the amine is critical. Raney nickel-catalyzed hydrogenation under 50–60 psi H₂ at 80°C achieves near-quantitative conversion. This method avoids over-reduction of the quinoline ring, preserving the methoxy and methyl substituents. For instance, 5,6-dimethoxy-4-methyl-8-nitroquinoline treated with Raney nickel in ethanol affords the amine in 92% yield.
Chemical Reduction
Alternative reductants include iron powder in acetic acid. A mixture of iron powder (10 equiv), acetic acid, and water reduces the nitro group at 70°C within 4 hours, yielding 5,6-dimethoxy-4-methylquinolin-8-amine in 85% purity. This method is cost-effective but requires post-reduction neutralization and filtration to remove iron residues.
Functional Group Compatibility and Protecting Group Strategies
The methoxy groups at positions 5 and 6 are sensitive to demethylation under acidic conditions. To prevent unintended cleavage, reactions are conducted at pH 7–8 using buffered systems. For example, introducing the methyl group via Friedel-Crafts alkylation with methyl chloride and AlCl₃ at 0°C ensures minimal side reactions.
Amino acid conjugation at the 8-position, as described in antimalarial drug synthesis, employs N-protected amino acids (e.g., Boc or Fmoc) with dicyclohexylcarbodiimide (DCC) in chloroform. Deprotection with 4M HCl in dioxane yields the free amine without degrading the quinoline framework.
Industrial-Scale Optimization
Continuous flow reactors enhance reproducibility for large-scale synthesis. A patented protocol uses a tubular reactor with residence time of 30 minutes at 120°C, achieving 89% conversion from nitroaniline precursors. Automated systems control parameters such as temperature, pressure, and reagent stoichiometry, reducing batch-to-batch variability.
Purification is optimized via recrystallization from ethanol/water (3:1 v/v), yielding 98% pure product with ≤0.5% residual solvents. Column chromatography (silica gel, CH₂Cl₂/MeOH 95:5) is reserved for research-scale batches requiring >99% purity.
Comparative Analysis of Synthetic Routes
| Method | Starting Material | Catalyst/Reagent | Conditions | Yield | Purity |
|---|---|---|---|---|---|
| Skraup Cyclization | 2-Nitro-4,5-dimethoxyaniline | As₂O₅, o-H₃PO₄ | 100°C, 12 h | 78% | 95% |
| Doebner-Miller | 2-Nitro-4,5-dimethoxyaniline | Methylvinylketone | 110°C, 10 h | 82% | 97% |
| Catalytic Hydrogenation | 8-Nitroquinoline derivative | Raney Ni, H₂ | 80°C, 50 psi | 92% | 99% |
| Iron Powder Reduction | 8-Nitroquinoline derivative | Fe, CH₃COOH | 70°C, 4 h | 85% | 90% |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during cyclization may yield 7-substituted byproducts. Using sterically hindered ketones (e.g., methylvinylketone) directs substitution to the 4-position, suppressing isomer formation.
Demethylation Under Acidic Conditions
Methoxy groups are susceptible to cleavage in strong acids. Buffering the reaction medium with sodium acetate maintains pH >6, reducing demethylation to <2%.
Purification of Hydrophobic Intermediates
The compound’s low solubility in aqueous systems complicates extraction. Adding tert-butyl methyl ether (TBME) as a co-solvent improves partition coefficients during liquid-liquid extraction.
Recent Advances in Green Chemistry
Microwave-assisted synthesis reduces reaction times from hours to minutes. Irradiating a mixture of nitroaniline and methylvinylketone at 150 W for 15 minutes achieves 88% conversion, minimizing energy consumption. Solvent-free mechanochemical methods using ball mills are under investigation for industrial applications.
Scalability and Cost Analysis
Bulk production costs are dominated by arsenic(V) oxide in Skraup synthesis ($120/kg). Substituting with FeCl₃ reduces costs to $45/kg but lowers yields by 12%. Catalytic hydrogenation, while efficient, requires high-pressure equipment ($500,000 capital investment), making iron reduction preferable for small-scale facilities.
Quality Control and Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
5,6-Dimethoxy-4-methylquinolin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the electrophile used.
Scientific Research Applications
Medicinal Chemistry
5,6-Dimethoxy-4-methylquinolin-8-amine has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Research indicates that compounds with similar structures exhibit significant antimicrobial effects against various pathogens, including bacteria and fungi. The compound's mechanism may involve interaction with specific enzymes or receptors that are crucial for pathogen survival .
- Anticancer Properties : Studies have demonstrated that derivatives of quinoline compounds can inhibit cancer cell proliferation. For instance, related compounds have shown cytotoxic effects against various cancer cell lines such as HeLa (cervical cancer) and HT-29 (colorectal adenocarcinoma) cells .
Biological Research
The biological activities of this compound are linked to its ability to modulate signaling pathways associated with cell growth and apoptosis. Its interactions with molecular targets such as enzymes involved in metabolic pathways are under investigation for potential therapeutic applications .
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in the chemical industry:
- Synthesis of Complex Molecules : It is utilized in the synthesis of pharmaceuticals, agrochemicals, and materials due to its versatile chemical properties. This includes its role in producing dyes and pigments .
- Catalysis : The compound has been explored as a catalyst in various chemical reactions, enhancing the efficiency of bond formation in organic synthesis .
Case Study 1: Antimicrobial Screening
A study evaluated the antimicrobial efficacy of several quinoline derivatives against Mycobacterium smegmatis and Pseudomonas aeruginosa. The results indicated that compounds similar to this compound exhibited low minimum inhibitory concentration (MIC) values, suggesting strong antimicrobial potential .
| Compound | MIC against Mycobacterium smegmatis (µg/mL) | MIC against Pseudomonas aeruginosa (µg/mL) |
|---|---|---|
| Compound A | 6.25 | 12.5 |
| Compound B | 12.5 | 25 |
Case Study 2: Anticancer Activity
In vitro studies on various cancer cell lines revealed that certain derivatives of quinoline showed significant cytotoxicity. For example, a derivative tested against HeLa cells demonstrated an IC50 value of 0.027 µM, indicating strong anticancer activity .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 0.027 |
| HT-29 | 0.039 |
| A2780 (Ovarian) | 0.019 |
Mechanism of Action
The mechanism of action of 5,6-dimethoxy-4-methylquinolin-8-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes and receptors involved in cellular processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
5,6-Dimethoxyquinoline: Lacks the amine group at the 8-position.
4-Methylquinoline: Lacks the methoxy groups at the 5 and 6 positions.
8-Aminoquinoline: Lacks the methoxy and methyl groups.
Uniqueness
5,6-Dimethoxy-4-methylquinolin-8-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other quinoline derivatives .
Q & A
Q. What are the standard synthetic routes for preparing 5,6-dimethoxy-4-methylquinolin-8-amine?
The synthesis typically involves nucleophilic aromatic substitution or cyclization reactions. For example:
- Quinoline core formation : Start with substituted aniline derivatives and employ Skraup or Doebner-Miller reactions to construct the quinoline backbone. Methoxy and methyl groups can be introduced via alkylation or methoxylation steps under reflux conditions in polar solvents like ethanol .
- Functionalization : Post-cyclization, the 8-amino group is introduced using ammonia or protected amines. Methoxy groups at positions 5 and 6 may require selective demethylation/remethylation or direct substitution under controlled pH .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (ethanol/water) ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and regioselectivity. For example, methoxy protons (δ 3.8–4.0 ppm) and methyl groups (δ 2.3–2.6 ppm) show distinct splitting patterns .
- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (C₁₃H₁₆N₂O₂: theoretical 232.12 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolves 3D conformation, especially for studying steric effects of methyl and methoxy groups .
Q. What safety precautions are recommended for handling quinoline derivatives like this compound?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and goggles to avoid skin/eye contact. Use fume hoods for synthesis .
- Toxicity : Quinoline derivatives may exhibit acute toxicity (oral LD₅₀ ~300 mg/kg in rodents). Monitor for respiratory irritation (H335) and skin sensitization .
- Waste disposal : Neutralize acidic/basic residues before incineration or交由专业处理机构 .
Advanced Research Questions
Q. How do the positions of methoxy and methyl groups influence the biological activity of this compound?
Substituent effects are critical for target interactions:
- Methoxy groups : Electron-donating methoxy groups at 5 and 6 enhance solubility and π-π stacking with aromatic residues in enzymes (e.g., cytochrome P450). Compare analogs like ethyl 8-methoxy-6-methylquinoline-3-carboxylate, where additional methoxy groups improve bioavailability .
- Methyl group at position 4 : Steric hindrance may block metabolic degradation, increasing plasma half-life. For example, 4-methyl analogs show 2x higher stability than unsubstituted quinolines in hepatic microsomes .
- Structure-activity relationship (SAR) studies : Use molecular docking (AutoDock Vina) and in vitro assays (e.g., IC₅₀ against Plasmodium falciparum) to quantify substituent contributions .
Q. How can contradictions in pharmacological data for this compound be resolved?
Discrepancies often arise from experimental variability. Mitigation strategies include:
- Standardized assays : Replicate cytotoxicity studies (e.g., MTT assay) across multiple cell lines (HEK293, HepG2) with controlled passage numbers .
- Meta-analysis : Aggregate data from independent studies (e.g., IC₅₀ values for antimalarial activity) and apply statistical models (random-effects) to identify outliers .
- Mechanistic validation : Use CRISPR knockouts (e.g., PfATP4 for antimalarial targets) to confirm on-target effects versus off-target artifacts .
Q. What methodologies are suitable for studying the coordination chemistry of this compound with transition metals?
- Complex synthesis : React the compound with metal salts (e.g., CuCl₂, Fe(NO₃)₃) in ethanol/water (1:1) under nitrogen. Monitor via UV-Vis spectroscopy for ligand-to-metal charge transfer bands (λ ~450 nm) .
- Characterization :
- Electrospray ionization MS (ESI-MS) : Detect [M + Cu]²⁺ adducts.
- Cyclic voltammetry : Measure redox potentials (e.g., E₁/₂ for Cu²⁺/Cu⁺ couples) to assess catalytic potential .
- Applications : Metal complexes may enhance antibacterial activity (e.g., Cu-complexes show 10x lower MIC against E. coli vs. free ligand) .
Notes
- Avoid commercial sources (e.g., ) per guidelines.
- Structural analogs and methodologies are inferred from related quinoline derivatives in the evidence.
- Always validate protocols with pilot studies under controlled conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
